BZA-Bbtzbpt
Description
BZA-Bbtzbpt (1-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-1H-pyrrole-2,5-dione) is a synthetic organic compound characterized by a polyethylene glycol (PEG)-like chain (pentaoxaheptadecyl group) terminated with a hydroxy group and a pyrrole-2,5-dione moiety. It is commercially available with a purity of ≥97% (CAS: B13542) and is primarily utilized as a specialty reagent in chemical synthesis and materials science .
Key structural features include:
Properties
Molecular Formula |
C46H28N6O8S2 |
|---|---|
Molecular Weight |
856.9 g/mol |
IUPAC Name |
4-[4-[8-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-(4-carboxyphenyl)anilino]benzoic acid |
InChI |
InChI=1S/C46H28N6O8S2/c53-43(54)27-5-17-33(18-6-27)51(34-19-7-28(8-20-34)44(55)56)31-13-1-25(2-14-31)37-39-41(49-61-47-39)38(42-40(37)48-62-50-42)26-3-15-32(16-4-26)52(35-21-9-29(10-22-35)45(57)58)36-23-11-30(12-24-36)46(59)60/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
PWWCJTUTOHGGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C4=NSN=C24)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)N=S=N3)N(C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZA-Bbtzbpt involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The specific reagents and conditions can vary, but common steps include:
Condensation Reaction: Initial condensation of aromatic amines with aldehydes or ketones.
Cyclization: Formation of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of various functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
BZA-Bbtzbpt can undergo several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
BZA-Bbtzbpt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism of action of BZA-Bbtzbpt involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize BZA-Bbtzbpt’s properties and applications, we compare it with two structurally related compounds from the same supplier (Psaitong): D-Sedoheptulose 7-phosphate (S13085) and (1S,3S,6R)-Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (E10827).
Table 1: Structural and Functional Comparison
| Property | This compound | D-Sedoheptulose 7-phosphate | (1S,3S,6R)-Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |
|---|---|---|---|
| Molecular Class | PEGylated pyrrole-dione derivative | Phosphorylated carbohydrate | Bicyclic ether ester |
| Key Functional Groups | Hydroxy-pentaoxa chain, pyrrole-2,5-dione | Phosphate, ketose sugar backbone | 7-oxabicycloheptane, ethyl ester |
| Solubility | High (due to PEG chain) | Moderate (polar solvents) | Low (nonpolar solvents) |
| Purity | ≥97% | ≥95% | ≥95% |
| Primary Applications | Polymer crosslinking, bioconjugation | Metabolic pathway studies | Chiral synthesis, organic intermediates |
Key Research Findings
Reactivity :
- This compound’s pyrrole-2,5-dione group enables selective reactions with thiols or amines, a feature absent in the other two compounds .
- D-Sedoheptulose 7-phosphate participates in biochemical pathways (e.g., pentose phosphate pathway), limiting its utility in synthetic chemistry .
- The bicyclic ether in E10827 provides steric hindrance, favoring asymmetric synthesis but reducing aqueous compatibility .
Environmental Stability: this compound’s PEG chain enhances stability in humid or aqueous environments compared to E10827, which may hydrolyze under acidic conditions . D-Sedoheptulose 7-phosphate is labile in non-neutral pH, restricting its use to controlled biochemical environments .
Industrial Relevance :
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